Etelcalcetide hydrochloride

Descripción general

Descripción

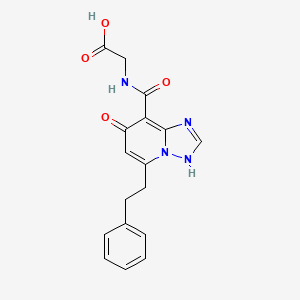

Etelcalcetide hydrochloride, also known as AMG 416 hydrochloride, is a synthetic peptide that acts as an activator of the calcium-sensing receptor (CaSR) . It is used to treat secondary hyperparathyroidism in adults with chronic kidney disease who are on dialysis .

Molecular Structure Analysis

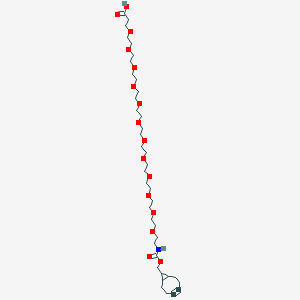

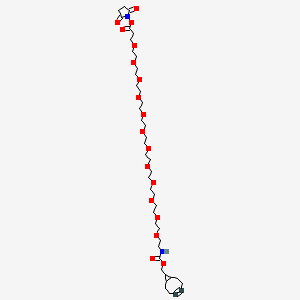

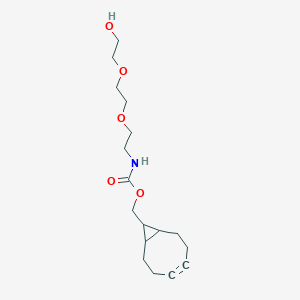

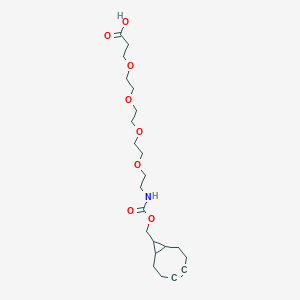

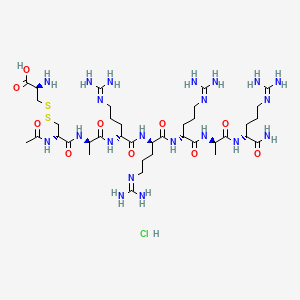

Etelcalcetide has a molecular formula of C38H73N21O10S2 and a molecular weight of 1048.26 g/mol . It is a small molecule and is classified as a second-generation calcimimetic agent .Physical And Chemical Properties Analysis

Etelcalcetide hydrochloride is a solid substance that is soluble in water at a concentration of ≥ 60 mg/mL . It has a molecular weight of 1084.71 and its molecular formula is C38H74ClN21O10S2 .Aplicaciones Científicas De Investigación

Treatment of Secondary Hyperparathyroidism (SHPT)

Etelcalcetide hydrochloride is primarily used in the treatment of SHPT, particularly in patients with chronic kidney disease (CKD) on hemodialysis therapy . It functions by binding directly to the calcium-sensing receptor, reducing circulating levels of parathyroid hormone (PTH) and calcium .

Management of Mineral Metabolism

In patients with CKD, Etelcalcetide has shown efficacy in managing abnormal mineral metabolism, which includes calcium and phosphorus balance. This is crucial for preventing bone disease and vascular calcification .

Reduction of Parathyroid Gland Hyperplasia

Etelcalcetide has been observed to suppress parathyroid gland hyperplasia. This is significant because gland enlargement can lead to an increase in PTH secretion and subsequent complications .

Alleviation of Bone Disorders

In clinical studies, Etelcalcetide has been effective in alleviating bone disorders associated with SHPT. This includes improving bone density and strength, which are often compromised in CKD patients .

Prevention of Ectopic Calcification

Etelcalcetide has shown potential in preventing ectopic calcification, which is the abnormal deposition of calcium in tissues other than bone, a common issue in SHPT .

Cardiovascular Health

By managing PTH levels and mineral balance, Etelcalcetide contributes to cardiovascular health. It helps in reducing the risk of vascular calcification, a significant risk factor for cardiovascular disease in CKD patients .

Mecanismo De Acción

Target of Action

Etelcalcetide hydrochloride primarily targets the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Etelcalcetide hydrochloride is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the activation of the receptor by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in parathyroid hormone (PTH) secretion .

Biochemical Pathways

The activation of the CaSR by etelcalcetide hydrochloride leads to a decrease in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. Lower levels of PTH result in decreased calcium release from the bones and decreased calcium reabsorption in the kidneys, leading to lower serum calcium levels .

Pharmacokinetics

Etelcalcetide hydrochloride exhibited tri-exponential decay following intravenous administration . It has an elimination half-life of 3–5 days in dialysis patients .

Result of Action

The primary result of etelcalcetide hydrochloride’s action is a decrease in PTH levels . This reduction in PTH levels leads to reductions in serum calcium levels and attenuation of post-dialytic phosphate elevation . The effect of reducing PTH levels is maintained throughout the 6-month dosing period when etelcalcetide hydrochloride is administered by intravenous bolus three times a week .

Action Environment

Etelcalcetide hydrochloride is administered intravenously at the end of each dialysis session . The environment in which etelcalcetide hydrochloride acts is primarily the bloodstream and the parathyroid glands. The efficacy and stability of etelcalcetide hydrochloride are influenced by factors such as the patient’s kidney function and the frequency of dialysis .

Safety and Hazards

Etelcalcetide hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental contact, it is recommended to wash off immediately with plenty of water and seek medical attention .

Direcciones Futuras

Etelcalcetide hydrochloride has been approved for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease on hemodialysis . It is currently awaiting approval in the USA, Russia, Switzerland, and Japan for the same treatment . Further studies are needed to verify its direct effect on parathyroid hormone secretion in human parathyroid cells .

Propiedades

IUPAC Name |

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQMSZGKHGQUHG-WZDHWKSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74ClN21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158103 | |

| Record name | Velcalcetide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etelcalcetide hydrochloride | |

CAS RN |

1334237-71-6 | |

| Record name | Etelcalcetide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velcalcetide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)